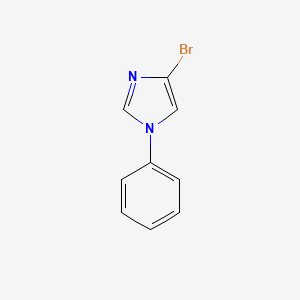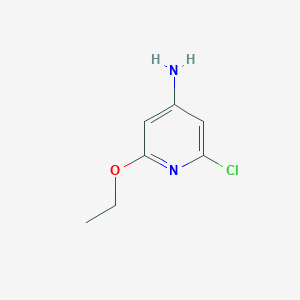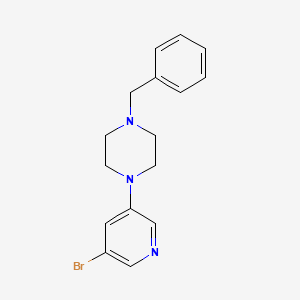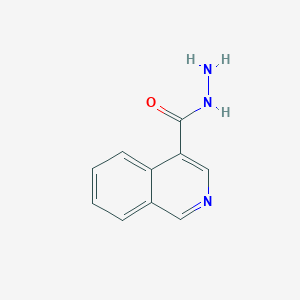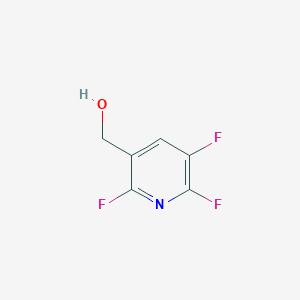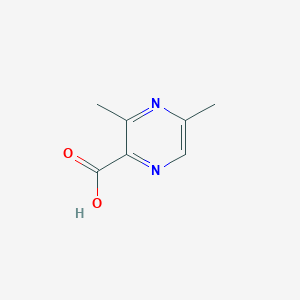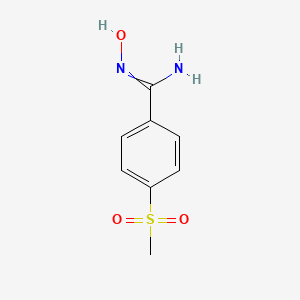
(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Pyrrolidine-2,4-diones are acylated using acid chlorides and Lewis acids, leading to the formation of 3-acyltetramic acids, with boron difluoride complexes of these acids subsequently isolated (Jones et al., 1990).
- The α-C-H oxygenation of pyrrolidin-3-ol and its reaction with boronic acid nucleophiles results in cis-2-substituted pyrrolidin-3-ols, useful for synthesizing complex organic compounds (Yi et al., 2018).
- Pd(II)-catalyzed α-C(sp3)-H arylation of pyrrolidines with arylboronic acids has been developed, demonstrating applicability to various pyrrolidines and boronic acids (Spangler et al., 2015).
Molecular Interactions and Applications
- Boronic acid's interaction with phosphate anions in different phases has been studied, revealing potential applications in sensing technologies (Li et al., 2014).
- Boron(III) complexes with N-confused and N-fused porphyrins have been synthesized, showing distinct coordination environments and potential for various applications in molecular chemistry (Młodzianowska et al., 2007).
- The reactivity of boronic acids with diols has been investigated, providing insights into their reactivity and potential for chemical synthesis (Watanabe et al., 2013).
Biomedical Applications
- Boronic acid bioconjugates have been explored for affinity chromatography, showing efficient immobilization of protein ligands (Wiley et al., 2001).
- The synthesis of polymethine dyes derived from boron difluoride complexes of 3-acetyl-5,7-di(pyrrolidin-1-yl)-4-hydroxycoumarin has been reported, showing potential for biomedical imaging applications (Gerasov et al., 2008).
Sensing and Detection Applications
- A boronic acid derivative has been synthesized for use as a sequential "on-off-on" type relay fluorescence probe for Fe3+ ions and F- ions, showing potential for sensing applications in living cells (Selvaraj et al., 2019).
Propiedades
IUPAC Name |
[3-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c16-14(17)12-5-3-6-13(11-12)18-10-4-9-15-7-1-2-8-15/h3,5-6,11,16-17H,1-2,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXMHNLBJHUVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCN2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



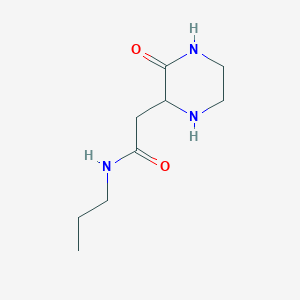
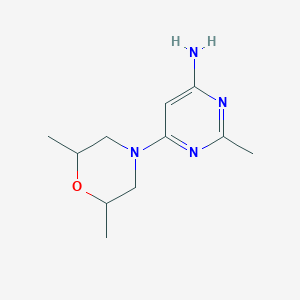
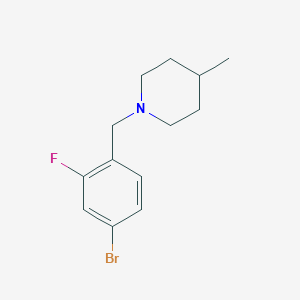

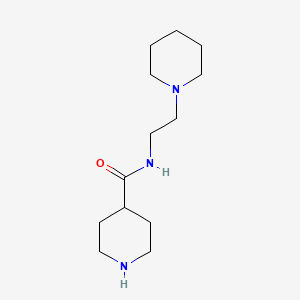
![2-Oxa-6-azaspiro[3.4]octane](/img/structure/B1395770.png)
